Cas no 51175-08-7 (1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid)

1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid is a specialized cyclic carboxylic acid derivative featuring both cyclobutyl and cyclopentyl structural motifs. Its unique hybrid structure, incorporating a hydroxyl group on the cyclobutane ring and a carboxylic acid functionality on the cyclopentane ring, makes it a valuable intermediate in organic synthesis and medicinal chemistry. The compound’s rigid, fused ring system offers steric constraints that can influence reactivity and selectivity in synthetic applications. Its bifunctional nature allows for further derivatization, enabling the development of novel pharmacophores or chiral building blocks. This compound is particularly useful in the design of constrained analogs for drug discovery and materials science research.
1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid structure
51175-08-7 structure
Product Name:1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid
CAS No:51175-08-7
MF:C10H16O3
MW:184.232243537903
CID:5691106
PubChem ID:129926173
Update Time:2025-06-11

1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(1-HYDROXYCYCLOBUTYL)CYCLOPENTANE-1-CARBOXYLIC ACID
    • EN300-1630687
    • 1-(1-HYDROXYCYCLOBUTYL)CYCLOPENTANE-1-CARBOXYLICACID
    • 51175-08-7
    • 1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid
    • Inchi: 1S/C10H16O3/c11-8(12)9(4-1-2-5-9)10(13)6-3-7-10/h13H,1-7H2,(H,11,12)
    • InChI Key: JFEAEVHPGCAILI-UHFFFAOYSA-N
    • SMILES: OC1(CCC1)C1(C(=O)O)CCCC1

Computed Properties

  • Exact Mass: 184.109944368g/mol
  • Monoisotopic Mass: 184.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 57.5Ų

1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid Pricemore >>

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1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid Related Literature

Additional information on 1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid

Introduction to 1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid (CAS No. 51175-08-7)

1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid, identified by the CAS number 51175-08-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of cycloalkane derivatives, characterized by its unique structural framework, which includes both cyclobutyl and cyclopentane moieties linked through a carboxylic acid functional group. The presence of a hydroxyl group on the cyclobutyl ring introduces additional reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structural motif of 1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid presents a fascinating opportunity for medicinal chemists to explore novel pharmacophores. The cycloalkane scaffold is known for its ability to influence the conformational flexibility and electronic properties of attached functional groups, which can be exploited to modulate biological activity. In particular, the combination of a cyclobutyl ring with a hydroxyl substituent offers a distinct chemical handle for further derivatization, enabling the design of molecules with tailored physicochemical properties.

Recent advancements in computational chemistry have facilitated the exploration of 1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid as a potential building block in drug discovery. Molecular modeling studies have indicated that this compound may exhibit favorable interactions with biological targets due to its rigid bicyclic structure and polar functional groups. Such features are often critical for achieving high binding affinity and selectivity in therapeutic agents. The hydroxyl group, in particular, can participate in hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes.

In the realm of synthetic organic chemistry, 1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid has been utilized as a precursor in the development of more complex heterocyclic compounds. The carboxylic acid moiety provides a site for esterification or amidation, while the hydroxyl group can undergo etherification or oxidation reactions. These transformations have been explored in the context of creating novel scaffolds for antimicrobial and anti-inflammatory agents. The cycloalkane core itself is known to contribute to membrane permeability and metabolic stability, making it an attractive feature for oral bioavailability.

One particularly intriguing application of 1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid lies in its potential use as an intermediate in the synthesis of protease inhibitors. Proteases play a pivotal role in various biological pathways, and their inhibition is a key strategy in treating diseases such as cancer and infectious disorders. The structural features of this compound, including its rigid bicyclic system and polar functional groups, make it a promising candidate for designing inhibitors that can selectively target specific protease enzymes. Preliminary studies have suggested that derivatives of 1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid may exhibit inhibitory activity against certain proteases by occupying their active sites through favorable geometric and electrostatic interactions.

The synthesis of 1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid itself presents an interesting challenge due to the need to construct both the cyclobutyl and cyclopentane rings with precise stereochemistry. Traditional synthetic routes often involve multi-step sequences that require careful control over reaction conditions to achieve high yields and enantiomeric purity. However, recent innovations in catalytic methods have opened up new possibilities for more efficient syntheses. For instance, transition metal-catalyzed cyclization reactions have been employed to construct the desired cyclic framework with minimal racemization, allowing access to enantiomerically pure forms of this compound.

The pharmacological potential of 1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid has also been explored in the context of central nervous system (CNS) disorders. The structural similarity between this compound and known neuroactive agents has prompted investigations into its effects on neurotransmitter systems. Animal models have been used to assess whether derivatives of this compound can modulate behaviors associated with anxiety and depression. While these studies are still in early stages, they highlight the compound's potential as a lead structure for developing novel therapeutics targeting CNS pathologies.

In conclusion, 1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid (CAS No. 51175-08-7) represents a compelling molecule with diverse applications in pharmaceutical research and synthetic chemistry. Its unique structural features—comprising both cyclobutyl and cyclopentane moieties linked by a carboxylic acid group—offer numerous opportunities for further functionalization and exploration of biological activity. As computational methods continue to advance, so too will our ability to predict and design molecules like this one with specific therapeutic profiles.

The ongoing investigation into 1-(1-Hydroxycyclobutyl)cyclopentane-1-carboxylic acid underscores the importance of interdisciplinary collaboration between organic chemists, medicinal chemists, and biologists. By leveraging cutting-edge synthetic techniques alongside rigorous biological evaluation, researchers can accelerate the discovery process and bring novel therapeutic agents to fruition more rapidly than ever before.

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